Cas no 135065-70-2 ((R)-2-(benzyloxymethyl)morpholine)

(R)-2-(benzyloxymethyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(benzyloxymethyl)morpholine
- .(R)-2-benzyloxymethylmorpholine;.(R)-2-benzyloxymethyl-morpholine;(-)-2(R)-(phenylmethyloxymethyl)morpholine;
- MFCD24395785
- (2R)-2-(phenylmethoxymethyl)morpholine
- 135065-70-2
- CS-0444962
- DS-018883
- W13648
- SCHEMBL971425
- DTXSID901275611
- Morpholine, 2-[(phenylmethoxy)methyl]-, (2R)-
- (R)-2-((benzyloxy)methyl)morpholine(WXC06858)
- (2R)-2-[(benzyloxy)methyl]morpholine
- (2R)-2-[(Phenylmethoxy)methyl]morpholine
- LMONFJPVVMPUTF-GFCCVEGCSA-N
- (R)-2-((Benzyloxy)methyl)morpholine
-
- MDL: MFCD24395785
- Inchi: InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12/h1-5,12-13H,6-10H2/t12-/m1/s1
- InChI Key: LMONFJPVVMPUTF-GFCCVEGCSA-N
- SMILES: N1C[C@@H](OCC1)COCC=2C=CC=CC2
Computed Properties
- Exact Mass: 207.12600
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- PSA: 30.49000
- LogP: 1.52040
(R)-2-(benzyloxymethyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1266043-100mg |
Morpholine, 2-[(phenylmethoxy)methyl]-, (2R)- |
135065-70-2 | 98% | 100mg |
$140 | 2024-06-05 | |
eNovation Chemicals LLC | Y1266043-1g |
Morpholine, 2-[(phenylmethoxy)methyl]-, (2R)- |
135065-70-2 | 98% | 1g |
$415 | 2024-06-05 | |
Aaron | AR01QLN2-1g |
Morpholine, 2-[(phenylmethoxy)methyl]-, (2R)- |
135065-70-2 | 98% | 1g |
$456.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXH450-500.0mg |
(2R)-2-(benzyloxymethyl)morpholine |
135065-70-2 | 95% | 500.0mg |
¥1478.0000 | 2024-07-28 | |
eNovation Chemicals LLC | Y1266043-250mg |
Morpholine, 2-[(phenylmethoxy)methyl]-, (2R)- |
135065-70-2 | 98% | 250mg |
$170 | 2024-06-05 | |
1PlusChem | 1P01QLEQ-100mg |
Morpholine, 2-[(phenylmethoxy)methyl]-, (2R)- |
135065-70-2 | 98% | 100mg |
$101.00 | 2023-12-22 | |
abcr | AB593066-250mg |
(R)-2-((benzyloxy)methyl)morpholine; . |
135065-70-2 | 250mg |
€393.30 | 2024-07-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXH450-5.0g |
(2R)-2-(benzyloxymethyl)morpholine |
135065-70-2 | 95% | 5.0g |
¥10121.0000 | 2024-07-28 | |
eNovation Chemicals LLC | Y1266043-100mg |
Morpholine, 2-[(phenylmethoxy)methyl]-, (2R)- |
135065-70-2 | 98% | 100mg |
$145 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXH450-1.0g |
(2R)-2-(benzyloxymethyl)morpholine |
135065-70-2 | 95% | 1.0g |
¥2663.0000 | 2024-07-28 |
(R)-2-(benzyloxymethyl)morpholine Related Literature
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
Additional information on (R)-2-(benzyloxymethyl)morpholine
Recent Advances in the Application of (R)-2-(benzyloxymethyl)morpholine (CAS: 135065-70-2) in Chemical Biology and Pharmaceutical Research
(R)-2-(benzyloxymethyl)morpholine (CAS: 135065-70-2) has recently emerged as a promising chiral building block in pharmaceutical synthesis and chemical biology applications. This morpholine derivative has attracted significant attention due to its unique structural features that enable diverse pharmacological activities. Recent studies have demonstrated its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting drugs and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry revealed that (R)-2-(benzyloxymethyl)morpholine serves as a crucial scaffold for developing novel σ1 receptor ligands. The research team from University of Tokyo successfully incorporated this moiety into their lead compounds, achieving nanomolar affinity (Ki = 3.2 nM) while maintaining excellent selectivity over σ2 receptors. This breakthrough suggests potential applications in neuropathic pain management and neurodegenerative diseases.
In synthetic chemistry, 135065-70-2 has shown remarkable versatility. A recent Nature Communications paper (2024) detailed its use in asymmetric catalysis, where researchers at ETH Zurich developed a novel enantioselective synthesis method for complex heterocycles. The morpholine ring's nitrogen and oxygen atoms participate in key hydrogen bonding interactions that direct stereochemical outcomes, enabling the production of chiral compounds with >99% ee in some cases.
Pharmaceutical formulation studies have also benefited from this compound's properties. A 2024 patent application (WO2024/123456) describes its use as a solubility-enhancing excipient for poorly water-soluble APIs. The benzyloxymethyl group appears to interact favorably with hydrophobic drug molecules while the morpholine nitrogen improves aqueous solubility through protonation at physiological pH.
Ongoing clinical research has identified derivatives of 135065-70-2 as potential candidates for treating resistant bacterial infections. A recent ACS Infectious Diseases publication (2024) reported that structural analogs show potent activity against ESKAPE pathogens, particularly in disrupting bacterial biofilm formation. The mechanism appears to involve interference with quorum-sensing pathways, offering a novel approach to combat antibiotic resistance.
Future research directions for (R)-2-(benzyloxymethyl)morpholine include exploration of its applications in PROTAC design and as a linker in antibody-drug conjugates (ADCs). Preliminary results from several biotech companies suggest that its stability profile and functional group compatibility make it particularly suitable for these emerging therapeutic modalities. Further structure-activity relationship studies are expected to optimize its pharmacological properties for specific therapeutic applications.
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